molecular formula C11H19NO5 B13679728 (2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid

(2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid

Cat. No.: B13679728
M. Wt: 245.27 g/mol
InChI Key: WLSGCMWXNNWCNP-UHFFFAOYSA-N
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Description

(2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid typically involves the protection of the amino group of 4-hydroxy-5-methylpyrrolidine-2-carboxylic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-keto-5-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 4-hydroxy-5-methylpyrrolidine-2-methanol.

    Substitution: Formation of 4-chloro-5-methylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: In the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors specific to the therapeutic area being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its reactivity and interactions in biological systems. This makes it a valuable intermediate in the synthesis of compounds with specific stereochemical and functional requirements.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)

InChI Key

WLSGCMWXNNWCNP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O

Origin of Product

United States

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